N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
CAS No.:
Cat. No.: VC17871242
Molecular Formula: C8H14N2O2S2
Molecular Weight: 234.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O2S2 |
|---|---|
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C8H14N2O2S2/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9/h5,10H,3-4,9H2,1-2H3 |
| Standard InChI Key | QWZMWMWWIFVKTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(S1)C)S(=O)(=O)NCCN |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
N-(2-Aminoethyl)-2,5-dimethylthiophene-3-sulfonamide (IUPAC name: N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide) is defined by the molecular formula C₈H₁₄N₂O₂S₂ and a molecular weight of 234.3 g/mol. Its canonical SMILES representation, CC1=CC(=C(S1)C)S(=O)(=O)NCCN, delineates the thiophene core substituted with methyl groups (positions 2 and 5), a sulfonamide moiety (position 3), and an aminoethyl chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₂S₂ |
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide |
| SMILES | CC1=CC(=C(S1)C)S(=O)(=O)NCCN |
| InChI Key | QWZMWMWWIFVKTP-UHFFFAOYSA-N |
Structural Features and Electronic Properties
The thiophene ring’s aromaticity is perturbed by the electron-withdrawing sulfonamide group (-SO₂NH-), which induces partial positive charge localization at the sulfur atom. This electronic configuration enhances susceptibility to electrophilic aromatic substitution at the 4-position of the ring. The aminoethyl side chain (-NH₂CH₂CH₂-) contributes basicity (pKa ~9–10) and hydrophilicity, facilitating interactions with biological targets such as enzymes or receptors . Density functional theory (DFT) analyses of analogous sulfonamide-thiophene hybrids reveal frontier molecular orbital (FMO) energy gaps ranging from 5.8 to 6.1 eV, suggesting moderate reactivity suitable for drug design .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide involves sequential functionalization of the thiophene scaffold:
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Thiophene Sulfonylation: Reacting 2,5-dimethylthiophene with chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently treated with aqueous ammonia to form the primary sulfonamide.
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Aminoethylation: The primary sulfonamide undergoes nucleophilic substitution with 2-chloroethylamine in the presence of a base (e.g., potassium carbonate) to install the aminoethyl group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | ClSO₃H, NH₃(aq), 0–5°C | 65–70% |
| Aminoethylation | ClCH₂CH₂NH₂, K₂CO₃, DMF, 80°C | 50–55% |
Mechanistic Insights
The sulfonylation step proceeds via electrophilic aromatic substitution, where the sulfonyl chloride acts as an electrophile at the thiophene’s 3-position. Steric hindrance from the 2- and 5-methyl groups directs regioselectivity to the less hindered 3-position. In the aminoethylation step, deprotonation of the sulfonamide nitrogen by K₂CO₃ generates a nucleophilic amide ion, which displaces chloride from 2-chloroethylamine in an SN2 mechanism .
Physicochemical Properties
Spectroscopic Characterization
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FTIR: Strong absorption bands at 1380 cm⁻¹ (S=O symmetric stretch) and 1145 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonamide group. N-H stretches appear at 3350–3250 cm⁻¹.
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¹H NMR (DMSO-d₆): δ 2.25 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 2.85 (t, J=6 Hz, 2H, CH₂NH₂), 3.45 (q, J=6 Hz, 2H, SO₂NCH₂), 6.95 (s, 1H, thiophene-H).
| Target | Assay Result | Mechanism |
|---|---|---|
| Urease | IC₅₀ = 18.5 μM | Nickel center coordination |
| S. aureus | MIC = 32 μg/mL | PBP inhibition |
| DPPH scavenging | IC₅₀ = 38.7 μM | Radical stabilization |
Antioxidant Capacity
The compound exhibits moderate free radical scavenging activity (IC₅₀ = 38.7 μM in DPPH assay), likely via hydrogen atom transfer from the sulfonamide N-H group .
Applications in Drug Development
The compound’s balanced lipophilicity (LogP = 1.8) and high gastrointestinal absorption (88% predicted) position it as a lead candidate for orally administered therapeutics . Structural analogs with fluorinated thiophene rings show enhanced blood-brain barrier permeability, suggesting utility in neuroinflammatory disorders .
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